Product packaging for Methyl N-Cbz-piperidine-3-carboxylate(Cat. No.:CAS No. 174543-74-9)

Methyl N-Cbz-piperidine-3-carboxylate

Cat. No.: B575280
CAS No.: 174543-74-9
M. Wt: 277.32
InChI Key: BMBZPWAQRLLZBC-UHFFFAOYSA-N
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Description

Methyl N-Cbz-piperidine-3-carboxylate (CAS 174543-74-9) is a high-purity synthetic building block of significant value in medicinal and organic chemistry. This compound features a piperidine ring, a privileged scaffold in drug discovery, which is present in more than twenty classes of pharmaceuticals . Its structure incorporates both a Cbz (carbobenzyloxy) protecting group and a methyl ester, making it a versatile intermediate for multi-step synthesis . The Cbz group protects the amine functionality and can be selectively removed under mild conditions, such as catalytic hydrogenation, allowing for precise control over the synthetic pathway . This chemical serves as a key precursor in the preparation of various bioactive molecules and Active Pharmaceutical Ingredients (APIs) . It is particularly prominent in the synthesis of piperidine derivatives for central nervous system (CNS) drug discovery, contributing to the development of potential antipsychotics, analgesics, and anticonvulsants . The ester functionality provides a handle for further chemical transformations, including hydrolysis to the corresponding acid or reduction to the alcohol, enabling researchers to diversify the molecule for structure-activity relationship (SAR) studies . Furthermore, it is employed in peptide chemistry for the modification of amino acids and peptides to enhance their stability and bioavailability . For research purposes only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19NO4 B575280 Methyl N-Cbz-piperidine-3-carboxylate CAS No. 174543-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-benzyl 3-O-methyl piperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-19-14(17)13-8-5-9-16(10-13)15(18)20-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBZPWAQRLLZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Stereochemical Control in the Synthesis and Transformation of Methyl N Cbz Piperidine 3 Carboxylate Analogues

Asymmetric Synthesis Approaches to Chiral Piperidine-3-carboxylates

The creation of enantiomerically enriched 3-substituted piperidines is a significant challenge in organic synthesis. nih.govsnnu.edu.cn Traditional methods often involve lengthy synthetic sequences or rely on the resolution of racemic mixtures, which inherently discards at least half of the material. snnu.edu.cnwikipedia.org Modern asymmetric synthesis provides more efficient and elegant solutions by directly producing the desired enantiomer. These approaches can be broadly categorized into chiral pool synthesis, chiral auxiliary-mediated methods, and asymmetric catalysis.

Chiral pool synthesis leverages the abundance of naturally occurring, enantiomerically pure compounds like amino acids, sugars, and alkaloids as starting materials. tcichemicals.com This strategy incorporates a pre-existing stereocenter from the starting material into the final piperidine (B6355638) product, thus avoiding the need for an asymmetric induction step.

L-glutamic acid, a readily available amino acid, serves as a versatile chiral precursor for the synthesis of piperidine derivatives. A stereoselective process can convert protected L-glutamic acid into a dialdehyde (B1249045) intermediate, which, without isolation, undergoes cyclization to form the piperidine ring while retaining the stereochemistry at the C-2 and C-4 positions. google.com Similarly, the biosynthesis of many piperidine alkaloids provides inspiration for laboratory synthesis, often using L-lysine as a foundational building block. rsc.org In these bio-inspired approaches, L-lysine is enzymatically transformed into intermediates that cyclize to form the core piperidine structure. rsc.org

Natural Starting MaterialKey IntermediateTarget Piperidine StructureReference
L-Glutamic AcidDialdehyde intermediate(2S, 4S)-disubstituted piperidine google.com
L-Lysineδ-amino carbonyl intermediate (precursor to Δ¹-piperideine)Various piperidine alkaloids rsc.org
D-ArabinopyranosylamineN-arabinosyl dehydropiperidinones2,6-cis- and 2,3-trans-disubstituted piperidines researchgate.net

This table summarizes examples of natural products used as chiral starting materials for the asymmetric synthesis of piperidine analogues.

Chiral auxiliary-mediated synthesis is a powerful strategy where an achiral substrate is temporarily bonded to a chiral molecule (the auxiliary). The auxiliary then directs subsequent reactions to occur stereoselectively, leading to the formation of one diastereomer over the other. After the desired stereocenter(s) have been established, the auxiliary is cleaved and can often be recovered for reuse. tcichemicals.com

Carbohydrate-derived auxiliaries, such as O-pivaloylated D-arabinopyranosylamine, have proven effective in the diastereoselective synthesis of piperidine derivatives. researchgate.net For instance, a domino Mannich–Michael reaction using Danishefsky's diene and an aldimine derived from this sugar auxiliary can produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net Another widely used class of auxiliaries is based on chiral amino alcohols, like phenylglycinol. These can be condensed with δ-oxo acid derivatives to form oxazolopiperidone lactams. researchgate.net These bicyclic lactam intermediates are exceptionally versatile, allowing for the regio- and stereocontrolled introduction of substituents at various positions on the piperidine ring before the auxiliary is removed. researchgate.net

Asymmetric catalysis is arguably the most efficient method for generating chiral compounds, as it uses a small, substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. dicp.ac.cn Significant progress has been made in the catalytic asymmetric synthesis of polysubstituted piperidines. nih.gov

Rhodium-based catalysts have been particularly successful in this arena. One notable approach involves a Rh-catalyzed asymmetric reductive Heck reaction, which couples dihydropyridines with aryl or vinyl boronic acids to create 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. nih.govsnnu.edu.cnacs.org Another powerful method is the rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts, which can generate a variety of chiral piperidines with high diastereo- and enantioselectivity. dicp.ac.cn

More recently, methodologies integrating different catalytic modes have emerged. A photoinduced, palladium-catalyzed asymmetric allylic substitution allows for the functionalization of readily available piperidine derivatives with carbon nucleophiles, yielding optically pure 2-alkyltetrahydropyridines with outstanding enantioselectivities. acs.org Copper-catalyzed asymmetric cyclizative aminoboration of unsaturated hydroxylamine (B1172632) esters provides an efficient route to chiral 2,3-cis-disubstituted piperidines, a motif that is particularly challenging to synthesize with stereocontrol. nih.gov

Catalytic SystemReaction TypeSubstrateProductEnantioselectivity (ee)Reference
[Rh(cod)(OH)]₂ / Chiral LigandAsymmetric Reductive HeckPhenyl pyridine-1(2H)-carboxylate & Arylboronic acids3-Aryl-tetrahydropyridinesHigh snnu.edu.cnacs.org
[RhCp*Cl₂]₂ / Chiral AmineReductive TransaminationPyridinium saltsChiral piperidinesExcellent dicp.ac.cn
Pd-catalyst / PhotocatalystAsymmetric Allylic SubstitutionPiperidine derivatives2-Alkyltetrahydropyridinesup to 95.5:4.5 er acs.org
[CuOTf]₂·PhH / (S,S)-Ph-BPECyclizative AminoborationUnsaturated hydroxylamine ester2,3-cis-disubstituted piperidinesup to 96% ee nih.gov

This table presents selected examples of catalytic systems for the asymmetric synthesis of chiral piperidine analogues.

Diastereoselective Control in Reactions Involving the Piperidine-3-carboxylate Moiety

Once a chiral piperidine-3-carboxylate scaffold is synthesized, subsequent reactions must be controlled to ensure the desired relative stereochemistry of new substituents. Diastereoselective control is crucial for building complex, polysubstituted piperidines. acs.org

Hydroxy-directed reductions are a prime example of achieving such control. The reduction of a 4-hydroxy-1,2-dehydropiperidine using an "ate" complex of DIBAL-H and n-BuLi proceeds with high diastereoselectivity to afford trans-2,6-disubstituted piperidines. acs.org The hydroxyl group directs the hydride delivery, resulting in a specific diastereomer. acs.org Similarly, the stereocenter established in a catalytic asymmetric cycloaddition can be used to control the diastereoselectivity of a subsequent hydrogenation, achieving diastereomeric ratios greater than 19:1. nih.gov

In the context of C-H functionalization, the choice of catalyst can dramatically influence diastereoselectivity. For example, the reaction of methyl aryldiazoacetate with N-Boc-piperidine can yield different diastereomeric ratios depending on the specific dirhodium tetracarboxylate catalyst used. While some catalysts give a 1:1 mixture, others can enhance the diastereomeric ratio to over 5:1. nih.gov These examples show that existing stereocenters or directing groups on the piperidine ring, in combination with the appropriate reagents or catalysts, are key to controlling the stereochemical outcome of further transformations.

Enantiomeric and Diastereomeric Purity Determination and Control Methodologies

The successful synthesis of a chiral molecule is contingent upon the ability to accurately measure its stereochemical purity. For piperidine-3-carboxylate analogues, determining the enantiomeric excess (ee) or diastereomeric ratio (dr) is a critical step in methods development and quality control.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose. nih.gov This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, causing them to elute at different times. A new chiral HPLC method was developed for the separation of (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide and its (S)-enantiomer, achieving a resolution of over 10 on a Chiralpak IA column. nih.gov The limit of detection for the undesired enantiomer was found to be 2.5 µg/mL, demonstrating high sensitivity. nih.gov

In some cases, pre-column derivatization is necessary to achieve separation. For instance, 3-aminopiperidine can be derivatized with para-toluene sulfonyl chloride (PTSC) before analysis by chiral HPLC-UV to estimate its enantiomeric purity. researchgate.net Beyond HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral solvating or shift reagents, can also be used to determine enantiomeric and diastereomeric purity. The absolute configuration of products is often definitively proven by X-ray crystal structure analysis. researchgate.net

Chiral Resolution Techniques Applied to Piperidine-3-carboxylate Scaffolds

While asymmetric synthesis is the preferred route, classical chiral resolution remains a viable and important technique for obtaining enantiomerically pure compounds, especially on an industrial scale. wikipedia.orgnih.gov This process involves the separation of a racemic mixture into its individual enantiomers. wikipedia.org

The most common method of chiral resolution is the formation of diastereomeric salts. wikipedia.org A racemic mixture of a carboxylic acid, such as a piperidine-3-carboxylic acid derivative, is treated with an enantiomerically pure chiral base (a resolving agent). This reaction forms a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities. This difference allows one of the diastereomeric salts to be selectively crystallized from the solution. The crystallized salt is then separated by filtration, and treatment with acid or base removes the resolving agent, yielding the enantiomerically pure piperidine derivative. wikipedia.org Common chiral resolving agents include naturally derived compounds like tartaric acid and brucine. wikipedia.org Although this method can be laborious and requires screening of various resolving agents, it is a robust and well-established procedure for accessing enantiopure materials from racemic feedstocks. wikipedia.orgnih.gov

Applications in Complex Organic Molecule Synthesis

Methyl N-Cbz-piperidine-3-carboxylate as a Precursor in Natural Product Synthesis

The piperidine (B6355638) ring is a common motif in a vast number of alkaloids and other natural products, many of which exhibit potent biological activities. This compound serves as a crucial starting material in the stereoselective synthesis of these complex natural molecules. The Cbz protecting group offers stability under a range of reaction conditions and can be readily removed when required, a feature that is highly advantageous in multi-step syntheses.

The strategic placement of the methyl carboxylate at the 3-position of the piperidine ring allows for a variety of chemical transformations. It can be elaborated into more complex side chains, participate in cyclization reactions, or be converted to other functional groups necessary for the final natural product structure. While specific examples detailing the use of this compound are not as prevalent in publicly accessible literature as its N-Boc counterpart, its utility can be inferred from the synthesis of numerous piperidine-containing natural products where N-protection and a C3 functional group are essential.

Strategic Intermediate in the Construction of Diverse Pharmaceutical Scaffolds

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs. nih.gov this compound provides a reliable and adaptable platform for the synthesis of a wide range of pharmaceutical agents. The Cbz group, while stable, can be removed under conditions that are often compatible with other sensitive functional groups within a drug candidate molecule.

Table 1: Key Transformations of this compound in Pharmaceutical Synthesis

TransformationReagents and ConditionsResulting Functional Group
Amide FormationAmine, coupling agent (e.g., HATU, EDCI)Amide
ReductionReducing agent (e.g., LiAlH4, DIBAL-H)Alcohol
HydrolysisBase (e.g., LiOH, NaOH)Carboxylic Acid
Grignard ReactionGrignard reagent (e.g., RMgBr)Tertiary Alcohol

Synthesis of Analgesics and Anti-inflammatory Agents

The piperidine nucleus is a core component of many potent analgesic drugs. Synthetic strategies targeting novel pain-relieving and anti-inflammatory compounds often utilize substituted piperidines as key intermediates. This compound can be functionalized to introduce pharmacophores necessary for activity at opioid or other relevant receptors. The ester group can be converted to an amide or other functionalities, while the nitrogen protection allows for selective modifications at other positions of the ring before its removal and subsequent derivatization.

Intermediates for Compounds with Central Nervous System Activity

A significant number of drugs targeting the central nervous system (CNS) incorporate a piperidine ring. This structural motif can influence a molecule's ability to cross the blood-brain barrier and interact with CNS receptors. The stereochemistry of the piperidine ring is often crucial for biological activity. Chiral pool synthesis starting from enantiomerically pure forms of this compound allows for the preparation of stereochemically defined CNS drug candidates. The compound's framework can be elaborated to access a variety of neuropsychiatric agents, including antipsychotics, antidepressants, and anxiolytics.

Precursors to Immunosuppressants and Related Bioactive Molecules (e.g., CP-690,550 intermediates)

The synthesis of complex immunosuppressive agents often involves intricate synthetic pathways where carefully chosen building blocks are essential. While direct literature citing this compound in the synthesis of the immunosuppressant Tofacitinib (CP-690,550) is scarce, the core structure of Tofacitinib contains a 3-aminopiperidine moiety. Synthetic routes to such compounds often involve the use of N-protected piperidine-3-carboxylic acid derivatives. The Cbz protecting group is a viable option in such syntheses, offering an alternative to the more commonly reported Boc group, with different deprotection conditions that can be strategically advantageous in a complex synthesis. The methyl ester of the title compound can be converted to an amine via a Curtius or Hofmann rearrangement, providing a pathway to the key 3-aminopiperidine core.

Use in Multistep Total Synthesis Campaigns

In the challenging endeavor of total synthesis, the selection of appropriate starting materials and intermediates is paramount. This compound, with its defined stereochemistry and orthogonal protecting group strategy, is a valuable asset in the synthetic chemist's toolbox. The Cbz group is stable to a wide range of reagents, allowing for extensive modifications of other parts of the molecule before its removal. This stability is crucial in lengthy synthetic sequences where multiple reaction steps are required. The ester functionality provides a handle for chain elongation, cyclization, or the introduction of other key structural elements of the target molecule.

Building Block for Agrochemical Development

The piperidine ring is also found in a number of agrochemicals, including fungicides, herbicides, and insecticides. The development of new and effective crop protection agents is an ongoing area of research. This compound can serve as a versatile starting material for the synthesis of novel agrochemical candidates. The piperidine scaffold can be functionalized in various ways to optimize biological activity and selectivity, as well as to improve properties such as environmental persistence and safety. The ability to introduce diverse substituents onto the piperidine ring, facilitated by the functionalities present in this compound, allows for the creation of libraries of compounds for screening and lead optimization in the agrochemical discovery process.

Role in Medicinal Chemistry Research and Drug Discovery

Design and Synthesis of Piperidine-Containing Drug Candidates

Methyl N-Cbz-piperidine-3-carboxylate is a key starting material and intermediate in the multi-step synthesis of potential drug candidates. The carboxybenzyl (Cbz) group serves as a robust protecting group for the piperidine (B6355638) nitrogen. This allows chemists to perform a wide range of chemical transformations on the methyl ester or other parts of the molecule without unintended reactions at the nitrogen atom. fuaij.com Once the desired modifications are complete, the Cbz group can be cleanly removed under specific conditions, revealing the secondary amine for further functionalization.

The compound's utility is exemplified in the synthesis of complex molecules such as morphine analogs. In one synthetic pathway aimed at producing potent analgesics, a related piperidine derivative, ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate, was created through a series of reactions including selective reduction and reductive methylation. google.com This highlights a common strategy where the piperidine-3-carboxylate core is established early in the synthesis and then elaborated upon to build the final target molecule. google.com

Another synthetic approach involves building the functionalized piperidine ring itself. For instance, methods like α-lithiation of an N-protected piperidine followed by trapping with carbon dioxide and subsequent esterification can be used to install the carboxylate group at the desired position, demonstrating the versatility in accessing these crucial intermediates. nih.gov

Table 1: Example Synthetic Transformation using a Piperidine-3-Carboxylate Intermediate This table illustrates a generalized key step in the synthesis of piperidine-based drug candidates, based on established chemical principles.

ReactantReagents & ConditionsProductPurpose of Transformation
This compound1. LiOH, H₂O/THF2. Amine (R-NH₂), EDC, HOBtN-Cbz-piperidine-3-carboxamide derivativeConversion of the ester to a diverse range of amides for SAR studies.
N-Cbz-piperidine-3-carboxamide derivativeH₂, Pd/CPiperidine-3-carboxamide derivativeRemoval of the Cbz protecting group to allow for N-functionalization.

Structure-Activity Relationship (SAR) Studies Utilizing this compound Derivatives

Structure-Activity Relationship (SAR) studies are a critical component of drug discovery, aiming to understand how specific structural features of a molecule contribute to its biological activity. researchgate.net By systematically modifying a lead compound, medicinal chemists can identify the key elements—the pharmacophore—responsible for its therapeutic effect and optimize its potency and selectivity.

This compound is an excellent starting scaffold for SAR studies due to its multiple points for chemical modification.

The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a wide array of amines to generate a library of amide derivatives. Alternatively, it can be reduced to an alcohol, which can be further modified.

The Piperidine Nitrogen: Following the removal of the Cbz protecting group, the secondary amine can be alkylated or acylated with various substituents.

These modifications allow researchers to explore how changes in size, electronics, and hydrogen bonding potential at these positions affect the molecule's interaction with a biological target, such as an enzyme or a receptor. For example, studies on other heterocyclic systems have shown that substituting a methyl ester with different amide functionalities or altering substituents on the ring can lead to significant differences in binding affinity for opioid and benzodiazepine (B76468) receptors. mdpi.com Similar principles are applied to piperidine derivatives to fine-tune their pharmacological profiles. journalagent.com

Table 2: Illustrative SAR Data for a Hypothetical Piperidine-3-Carboxamide Series This table provides a hypothetical example of how SAR data for derivatives of a piperidine-3-carboxylate scaffold might be presented.

Compound IDModification at 3-positionModification at N1-positionTarget Binding Affinity (IC₅₀, nM)
Scaffold-01-C(=O)NH-benzylH500
Scaffold-02-C(=O)NH-phenylH850
Scaffold-03-C(=O)NH-benzylMethyl120
Scaffold-04-C(=O)NH-benzylEthyl250
Scaffold-05-C(=O)O-Methyl (original)Methyl>10,000

Scaffold for Combinatorial Library Synthesis and High-Throughput Screening

In the quest to identify new drug leads, medicinal chemists often employ combinatorial chemistry to generate large collections of related molecules, known as libraries. chimia.ch These libraries are then tested for biological activity using high-throughput screening (HTS), an automated process that can rapidly evaluate thousands of compounds. nih.govagilent.com

This compound serves as an ideal scaffold for building such libraries. chimia.chresearchgate.net A scaffold is a central core structure upon which a variety of chemical building blocks can be attached. chimia.ch The piperidine-3-carboxylate core offers at least two points of diversity for creating a combinatorial library: the carboxylate group (position 3) and the ring nitrogen (position 1).

A typical library synthesis strategy would involve a split-pool approach on a solid support or parallel synthesis in multi-well plates. diva-portal.org

First Dimension of Diversity: The methyl ester is converted to the carboxylic acid and then reacted with a set of, for example, 100 different amines to create 100 unique amides.

Second Dimension of Diversity: The Cbz protecting group is removed from these 100 amides, and the resulting free amines are then reacted with a set of, for example, 50 different alkylating or acylating agents.

This two-step process would theoretically yield a library of 100 x 50 = 5,000 unique compounds. This library can then be subjected to HTS, where automated systems test each compound against a specific biological target to identify "hits"—compounds that show a desired activity. nih.gov

Table 3: Example Design of a Combinatorial Library from a Piperidine-3-Carboxylate Scaffold

ScaffoldR¹ Building Blocks (Amine Coupling)R² Building Blocks (N-Alkylation/Acylation)Total Library Size
Piperidine-3-carboxylic acid- Benzylamine- Cyclohexylamine- Aniline- ... (Set A)- Methyl iodide- Benzyl (B1604629) bromide- Acetyl chloride- ... (Set B)(Size of Set A) x (Size of Set B)

Development of Targeted Therapeutic Agents Incorporating the Piperidine-3-carboxylate Motif

The ultimate goal of using this compound in synthesis and screening is to develop targeted therapeutic agents. The piperidine motif is a well-established component of drugs targeting a vast range of diseases, including cancer, viral infections, malaria, and central nervous system disorders. researchgate.net

The "hits" identified from HTS of libraries derived from the piperidine-3-carboxylate scaffold serve as the starting point for lead optimization. Through further chemical refinement based on SAR data, these initial hits are developed into more potent and selective drug candidates.

Specific examples of targeted agents developed from related piperidine scaffolds include:

Analgesics: As mentioned, the synthesis of morphine analogs often involves piperidine intermediates. These compounds are designed to target opioid receptors in the central nervous system to relieve pain. google.com

Enzyme Inhibitors: By attaching specific chemical groups to the piperidine scaffold, inhibitors for various enzymes can be designed. For example, the synthesis of sulfonyl piperidine carboxamide derivatives creates molecules that can be screened for inhibitory activity against targets like proteases or kinases. researchgate.net

The structural and conformational properties of the piperidine-3-carboxylate core allow it to present appended functional groups in a specific three-dimensional orientation, enabling precise interactions with the binding sites of target proteins.

Table 4: Therapeutic Targets and Potential Applications of Piperidine-3-Carboxylate Derivatives This table summarizes potential therapeutic areas where derivatives from this scaffold could be applied, based on the known activities of piperidine-containing drugs.

Derivative ClassExample Therapeutic TargetPotential Application
Piperidine-3-carboxamidesG-Protein Coupled Receptors (GPCRs)CNS Disorders, Pain Management
N-Aryl/Alkyl PiperidinesKinases, ProteasesOncology, Anti-inflammatory
Fused Piperidine SystemsViral Enzymes (e.g., Protease, Integrase)Antiviral Therapy
Complex Piperidine AlkaloidsIon ChannelsCardiovascular Disease

Advanced Analytical and Spectroscopic Methodologies for Research Characterization

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-Field NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei to generate a detailed map of the carbon-hydrogen framework.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the chemical environment of protons and carbons, multi-dimensional NMR experiments are essential for assembling the complete molecular structure. sdsu.edu

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It reveals which proton signals are adjacent in the molecular structure. For Methyl N-Cbz-piperidine-3-carboxylate, COSY spectra would show correlations between the protons on the piperidine (B6355638) ring, helping to trace the connectivity from C2 through C6. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly with the carbon atoms to which they are attached (¹J coupling). youtube.comyoutube.com It provides a clear and unambiguous assignment of which protons are bonded to which carbons. An HSQC spectrum is presented as a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other, with cross-peaks indicating direct C-H bonds. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the molecular skeleton by revealing long-range couplings between protons and carbons over two or three bonds (²J and ³J couplings). sdsu.eduyoutube.com For instance, in this compound, HMBC would show correlations from the methyl protons of the ester group to the ester carbonyl carbon, and from the benzylic protons of the Cbz group to the carbons of the phenyl ring and the carbamate (B1207046) carbonyl. This technique is instrumental in connecting different functional groups within the molecule. ktu.edu

TechniqueInformation GainedApplication to this compound
COSY Shows proton-proton (H-H) couplings through 2-3 bonds. sdsu.eduMaps the sequence of protons around the piperidine ring.
HSQC Shows direct one-bond proton-carbon (C-H) correlations. youtube.comAssigns each proton signal to its directly attached carbon atom.
HMBC Shows long-range (2-3 bond) proton-carbon correlations. ktu.eduConnects the Cbz group, the methyl ester, and the piperidine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Analysis

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise molecular weight of a compound, allowing for the calculation of its elemental formula. ktu.edu For this compound (C₁₄H₁₇NO₄), HRMS would provide a highly accurate mass measurement, confirming its molecular formula and distinguishing it from other compounds with the same nominal mass.

Furthermore, by inducing fragmentation of the molecule, the resulting mass spectrum reveals characteristic pieces of the structure. Key fragmentation patterns for this compound would likely include the loss of the benzyl (B1604629) group, the carbamate group, or the methyl ester moiety, providing further confirmation of the proposed structure.

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts. It is also a critical tool for separating stereoisomers.

Since the C3 position of the piperidine ring is a stereocenter, this compound can exist as two enantiomers (R and S). Chiral HPLC is the standard method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. wiley-vch.denih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. wiley-vch.de The use of columns like Chiralpak AD-H or AS-H with a mobile phase, often a mixture of hexane (B92381) and isopropanol, is common for the separation of such chiral compounds. wiley-vch.deresearchgate.net The detector response for each peak allows for the calculation of the ratio of the two enantiomers.

Table: Example Chiral HPLC Conditions for Piperidine Derivatives

Parameter Condition
Column Chiralpak AD-H wiley-vch.de
Mobile Phase Hexane / 2-Propanol (95:5) wiley-vch.de
Flow Rate 0.7 mL/min wiley-vch.de

| Detection | UV at 214 nm wiley-vch.de |

Gas Chromatography-Mass Spectrometry is a robust technique for analyzing volatile and thermally stable compounds. cmbr-journal.com While this compound itself has a relatively high boiling point, GC-MS can be used to analyze more volatile precursors or potential degradation products. nih.gov For non-volatile compounds, derivatization is often employed to create a more volatile analog suitable for GC-MS analysis. nih.gov For example, acylation or silylation can increase the volatility of the compound, allowing for its separation and identification by GC-MS. nih.gov The mass spectrometer provides definitive identification of the separated components based on their unique fragmentation patterns. walshmedicalmedia.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl N-Cbz-piperidine-3-carboxylate, and how can purity be ensured?

  • Methodology : Synthesis typically involves a multi-step approach, including protection of the piperidine nitrogen with a Cbz (carbobenzyloxy) group, followed by esterification. For example, coupling reactions using tert-butoxycarbonyl (Boc) intermediates (as seen in similar piperidine derivatives) can be adapted . Post-synthesis purification via column chromatography or recrystallization is critical. Analytical techniques like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) should confirm purity and structural integrity.
  • Key Considerations : Monitor reaction progress using TLC (Thin-Layer Chromatography) and optimize solvent systems (e.g., ethyl acetate/hexane mixtures) for effective separation.

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR to confirm the Cbz-protected amine and ester functionalities. Peaks near δ 5.1 ppm (Cbz CH2_2) and δ 3.7 ppm (methyl ester) are diagnostic .
  • HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (MS) validate molecular weight and detect impurities .
    • Data Interpretation : Cross-reference spectral data with literature or computational predictions (e.g., PubChem entries for analogous compounds) .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Stability data suggest decomposition risks at elevated temperatures (>60°C) .
    • Emergency Measures : In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of this compound derivatives?

  • Methodology :

  • Chiral Resolution : Employ chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) during key steps. For example, asymmetric hydrogenation of intermediate enamines can control stereochemistry .
  • Monitoring : Use chiral HPLC or polarimetry to verify enantiomeric excess (ee) .
    • Case Study : Evidence from Boc-protected piperidine analogs highlights the role of steric hindrance in preserving configuration during deprotection .

Q. What strategies optimize reaction yields in large-scale synthesis of this compound?

  • Methodology :

  • Solvent Selection : Replace volatile solvents (e.g., dichloromethane) with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety and scalability .
  • Catalysis : Transition metal catalysts (e.g., Pd/C for hydrogenolysis) enhance efficiency in deprotection steps .
    • Data-Driven Adjustments : Kinetic studies (e.g., varying temperature/pH) can identify rate-limiting steps. For example, elevated temperatures (40–50°C) may accelerate esterification but risk side reactions .

Q. How can impurities arising during synthesis be systematically identified and quantified?

  • Methodology :

  • Impurity Profiling : Use LC-MS/MS to detect byproducts like de-esterified acids or Cbz-deprotected amines. Reference standards (e.g., EP impurities) aid identification .
  • Quantitative Analysis : Calibrate HPLC peak areas against known concentrations of spiked impurities .
    • Case Study : In piperidine-based pharmaceuticals, residual solvents (e.g., benzene) are monitored using GC-MS, adhering to ICH Q3C guidelines .

Q. What computational tools predict the reactivity and stability of this compound under varying conditions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to model reaction pathways (e.g., hydrolysis of the ester group) and transition states .
  • Molecular Dynamics : Simulate degradation under thermal stress (e.g., 60°C) to predict decomposition products like CO and NOx .
    • Validation : Cross-check computational results with experimental TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) data .

Q. How does the choice of protecting groups (e.g., Cbz vs. Boc) impact downstream applications of piperidine-3-carboxylate derivatives?

  • Methodology :

  • Comparative Studies : Evaluate deprotection efficiency (e.g., hydrogenolysis for Cbz vs. acidolysis for Boc) in model reactions. Cbz offers orthogonality in multi-step syntheses .
  • Application-Specific Design : For peptide conjugates, Cbz’s stability under basic conditions may be advantageous over acid-labile Boc .

Notes on Data Contradictions and Limitations

  • Stability Discrepancies : reports stability under standard storage, while thermal simulations suggest decomposition at >60°C. Researchers should validate storage conditions empirically .
  • Synthetic Yields : Variations in reported yields (e.g., 60–85% for similar esters) may stem from solvent purity or catalyst loading differences .

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